molecular formula C14H13BrO B8346059 1-Bromethyl-4-phenoxybenzene

1-Bromethyl-4-phenoxybenzene

Cat. No.: B8346059
M. Wt: 277.16 g/mol
InChI Key: XTRUUOASFKFOSI-UHFFFAOYSA-N
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Description

1-Bromethyl-4-phenoxybenzene is an organic compound with the molecular formula C14H13BrO It is a derivative of benzene, where a bromoethyl group and a phenoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromethyl-4-phenoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-4-phenoxybenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromethyl-4-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Phenoxybenzene derivatives with various substituents.

    Oxidation: Phenoxybenzoic acid or phenoxyacetophenone.

    Reduction: Ethyl-4-phenoxybenzene.

Comparison with Similar Compounds

Uniqueness: 1-Bromethyl-4-phenoxybenzene is unique due to the presence of both a bromoethyl group and a phenoxy group, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(1-bromoethyl)-4-phenoxybenzene

InChI

InChI=1S/C14H13BrO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

XTRUUOASFKFOSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 100 mL of glacial HOAc was dissolved 34 g (0.2 Mole) of diphenyl ether. To the stirred solution was added 6.78 g (0.22 Mole) paraformaldehyde and 40 mL of 31% solution of HBr in HOAc. The reaction was heated 48 hours at 60° C. and then poured into cold water with stirring. The mixture was extracted with EtOAc and the resulting organic layer was washed with water, dried over Na2SO4, and evaporated under vacuum to give 50 g of crude 1-bromethyl-4-phenoxybenzene as an oil, which was used in the subsequent reaction without additional purification.
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